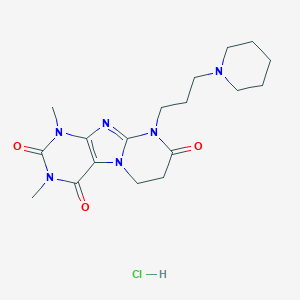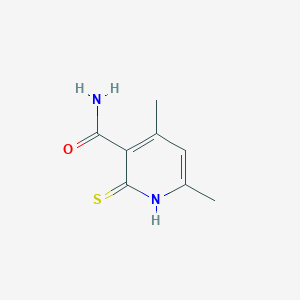
2-Mercapto-4,6-dimethylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercapto-4,6-dimethylnicotinamide is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Mercapto-4,6-dimethylnicotinamide consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . Further details about its molecular structure are not available in the retrieved resources.Physical And Chemical Properties Analysis
The molecular weight of 2-Mercapto-4,6-dimethylnicotinamide is 182.24 g/mol . Further physical and chemical properties are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Pharmacological Research and Clinical Applications
Pharmacological Mechanisms and Clinical Relevance : The pharmacological actions of thiopurines, including 6-mercaptopurine, have been extensively studied due to their relevance in treating diseases like acute lymphoblastic leukemia (ALL) and inflammatory bowel disease (IBD). These compounds require metabolic activation to exert cytotoxic effects, primarily through incorporation into DNA and RNA, leading to cell death. Research highlights the importance of enzymatic processes, such as methylation by thiopurine methyltransferase (TPMT), in modulating drug efficacy and toxicity, underscoring the potential for pharmacogenetically guided dosing to improve therapeutic outcomes and minimize adverse effects (Teml et al., 2007).
Implications for Disease Treatment : Studies have demonstrated the effectiveness of thiopurines in the maintenance therapy of ALL and the treatment of steroid-unresponsive IBD. The role of genetic polymorphisms in TPMT and other enzymes involved in thiopurine metabolism is a critical area of research, offering insights into individualized therapy to enhance treatment efficacy and safety (Gaynon, Bostrom, & Erdmann, 1993).
Propiedades
IUPAC Name |
4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-4-3-5(2)10-8(12)6(4)7(9)11/h3H,1-2H3,(H2,9,11)(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUHWHVTEYTPSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=S)N1)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-4,6-dimethylnicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

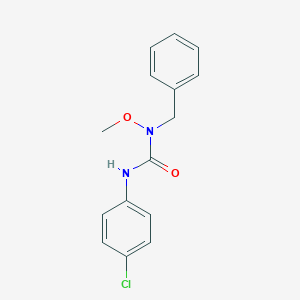
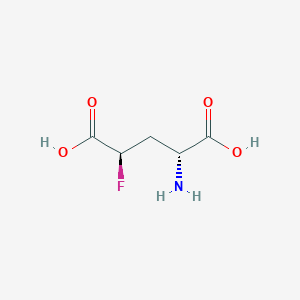

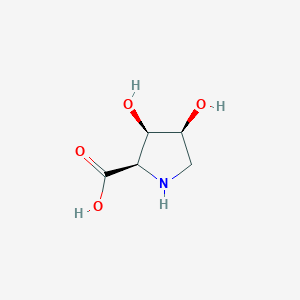
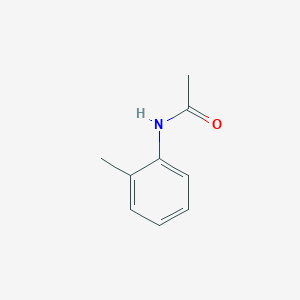
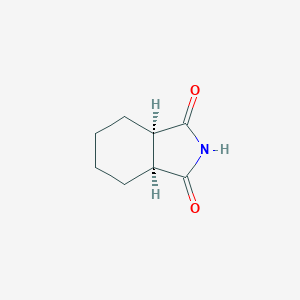
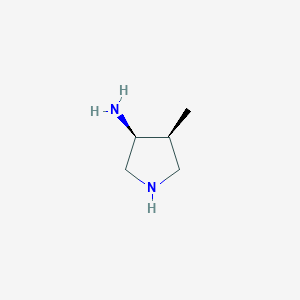
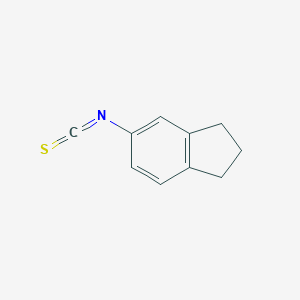
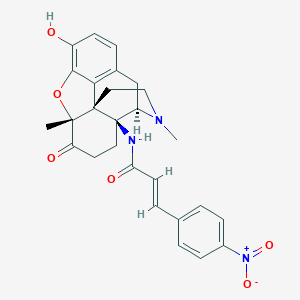
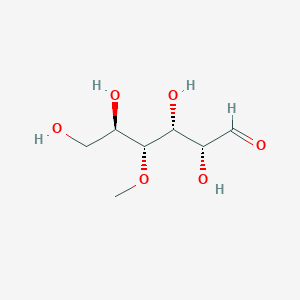
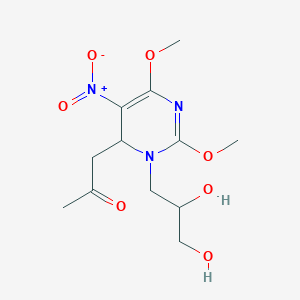
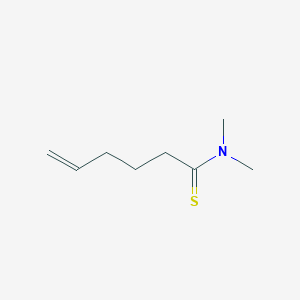
![6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B117471.png)
